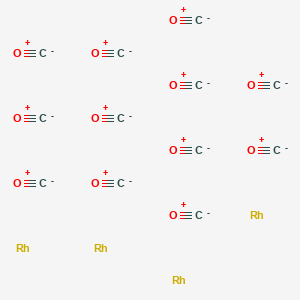
Tetrarhodium dodecacarbonyl
Cat. No. B033637
Key on ui cas rn:
19584-30-6
M. Wt: 747.74 g/mol
InChI Key: LVGLLYVYRZMJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04888436
Procedure details


A 200 ml. flask equipped with a stirrer, thermometer, dropping funnel, CO inlet tube and reflux condenser having a CO outlet tube, was flushed with carbon monoxide and charged with 1.9 milligrams of tetrarhodium dodecacarbonyl (2.5×10-6 mole), 0.027 gram of 1,5-cyclooctadiene (2.5×10-4 mole) and 60 ml. of xylene. While passing carbon monooxide through the flask at a rate of 10 ml./min., the mixture was heated to a temperature of 120° C. under stirring. To the mixture a mixture of 41 grams of triethoxy silane (0.25 mole) and 14 grams of allylamine (0.25 mole) was dropwise added over a period of 30 minutes. After the addition of the reactants, the reaction was carried out at a temperature of 120° C. for 2.5 hours under CO flush and stirring. It was revealed by gas chromatography that gamma-aminopropyl triethoxy silane was obtained in a yield of 75% on an allylamine basis, while the yield of beta-aminopropyl triethoxy silane was 7.5% on an allylamine basis.






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH2:8][CH2:7]C=CCCC=1.[C]=O.[CH2:11]([O:13][SiH:14]([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])[CH3:12].[CH2:21]([NH2:24])[CH:22]=[CH2:23]>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].C1(C)C(C)=CC=CC=1>[CH2:21]([NH2:24])[CH:22]=[CH2:23].[NH2:24][CH:8]([CH3:7])[CH2:1][Si:14]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:13][CH2:11][CH3:12] |f:4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19,^3:8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Two
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N
|
Step Three
|
Name
|
|
|
Quantity
|
0.027 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CCCC=CCC1
|
|
Name
|
|
|
Quantity
|
1.9 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flask equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was flushed with carbon monoxide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropwise added over a period of 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition of the reactants
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flush
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(C[Si](OCC)(OCC)OCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
